molecular formula C16H17NO6S B2752487 N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine CAS No. 532982-49-3

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine

Cat. No.: B2752487
CAS No.: 532982-49-3
M. Wt: 351.37
InChI Key: UQYSZMQVCJSLAW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of methoxyphenyl groups and a sulfonyl glycine moiety

Scientific Research Applications

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine typically involves the reaction of 2-methoxyaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]alanine
  • N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]valine
  • N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]leucine

Uniqueness

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is unique due to its specific combination of methoxyphenyl and sulfonyl glycine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-12-7-9-13(10-8-12)24(20,21)17(11-16(18)19)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYSZMQVCJSLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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